molecular formula C15H17FO4 B11720156 Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate CAS No. 1385694-75-6

Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate

Cat. No.: B11720156
CAS No.: 1385694-75-6
M. Wt: 280.29 g/mol
InChI Key: FLTXTEIESIXFRR-UHFFFAOYSA-N
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Description

Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate is an organic compound that features a cyclohexane ring substituted with a fluoro and methoxy phenyl group, a methyl ester, and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate typically involves multi-step reactions. One common method includes the reaction of 3-fluoro-4-methoxybenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then esterified using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic acid.

    Reduction: Formation of 1-(3-Fluoro-4-methoxyphenyl)-4-hydroxycyclohexanecarboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoro-4-methoxyphenyl)ethanone: Shares the fluoro and methoxy phenyl group but lacks the cyclohexane ring and ester functionality.

    3-Fluoro-4-methoxybenzaldehyde: Contains the same aromatic substitution pattern but differs in the functional groups attached to the ring.

Uniqueness

Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1385694-75-6

Molecular Formula

C15H17FO4

Molecular Weight

280.29 g/mol

IUPAC Name

methyl 1-(3-fluoro-4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C15H17FO4/c1-19-13-4-3-10(9-12(13)16)15(14(18)20-2)7-5-11(17)6-8-15/h3-4,9H,5-8H2,1-2H3

InChI Key

FLTXTEIESIXFRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C(=O)OC)F

Origin of Product

United States

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